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molecular formula C8H9N5 B8761055 2-Hydrazinylquinazolin-4-amine

2-Hydrazinylquinazolin-4-amine

Cat. No. B8761055
M. Wt: 175.19 g/mol
InChI Key: JOHPNMFBJHJSRX-UHFFFAOYSA-N
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Patent
US08541421B2

Procedure details

A mixture of 2-chloroquinazolin-4-amine (Example 38) (100 mg, 0.56 mmol) and hydrazine (0.09 mL, 2.79 mmol) in ethanol (5 mL) was heated in a sealed tube at 80° C. overnight. After the reaction mixture was cooled down, the resulting precipitate was collected by filtration, rinsed with ethanol and dried in the air to give the title compound (84 mg, 86%). 1H NMR (400 MHz, DMSO-d6) δ4.2 (bs, 2H), 4.6 (bs, 2H), 7.0 (t, J=7.2 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H), 7.43 (s, 1H), 7.61 (s, 1H), 7.87 (d, J=7.6 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:13][NH2:14]>C(O)C>[NH:13]([C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[NH2:14]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)N
Name
Quantity
0.09 mL
Type
reactant
Smiles
NN
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled down
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC2=CC=CC=C2C(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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